

Application Note: GNE-1858 for In Vitro T-Cell Activation

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Compound of Interest		
Compound Name:	GNE-1858	
Cat. No.:	B8104000	Get Quote

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Introduction

GNE-1858 is a potent, ATP-competitive inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting HPK1, **GNE-1858** can enhance T-cell-mediated immune responses, making it a valuable tool for immunology and immuno-oncology research.[1][2][3] This application note provides a detailed protocol for an in vitro T-cell activation assay to characterize the effects of **GNE-1858** on primary human T-cells.

Upon TCR and CD28 co-stimulation, HPK1 is activated and subsequently phosphorylates the adapter protein SLP-76 at Serine 376 (Ser376).[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which act as a brake on downstream signaling, thereby dampening T-cell activation.[6] Inhibition of HPK1 with **GNE-1858** is expected to reduce the phosphorylation of SLP-76 at Ser376, leading to augmented T-cell activation, proliferation, and effector functions such as cytokine production.[7][8]

This protocol details the co-stimulation of human peripheral blood mononuclear cells (PBMCs) using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of **GNE-1858**. The readouts for T-cell activation include the analysis of cell surface activation markers, quantification of secreted cytokines, and the direct measurement of HPK1 inhibition via phospho-SLP-76 (Ser376) levels.



Data Presentation

The following table summarizes the expected quantitative data from a typical **GNE-1858** in vitro T-cell activation experiment.

Treatmen t Group	GNE-1858 Conc. (μΜ)	% CD69+ of CD8+ T-cells	% CD25+ of CD4+ T-cells	IFN-y (pg/mL)	IL-2 (pg/mL)	pSLP-76 (Ser376) / Total SLP-76 Ratio
Unstimulat ed Control	0	Baseline	Baseline	Baseline	Baseline	Baseline
Stimulated Control (DMSO)	0	Increased	Increased	Increased	Increased	Increased
GNE-1858	0.01	Further Increase	Further Increase	Further Increase	Further Increase	Decreased
GNE-1858	0.1	Further Increase	Further Increase	Further Increase	Further Increase	Decreased
GNE-1858	1	Further Increase	Further Increase	Further Increase	Further Increase	Decreased
GNE-1858	10	Potential Decrease (Toxicity)	Potential Decrease (Toxicity)	Potential Decrease (Toxicity)	Potential Decrease (Toxicity)	Decreased

Experimental Protocols Materials and Reagents

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
- RPMI 1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Phosphate Buffered Saline (PBS)
- Anti-human CD3 Antibody (Clone: OKT3)
- Anti-human CD28 Antibody (Clone: CD28.2)
- GNE-1858 (dissolved in DMSO)
- DMSO (vehicle control)
- 96-well flat-bottom tissue culture plates
- FACS tubes
- Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25
- ELISA or Multiplex Immunoassay kits for IFN-y and IL-2
- Cell lysis buffer
- Protein assay kit (e.g., BCA)
- Antibodies for Western Blot: Anti-phospho-SLP-76 (Ser376), Anti-SLP-76, HRP-conjugated secondary antibody

Protocol 1: T-Cell Activation and GNE-1858 Treatment

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).



- Plate Coating: Coat a 96-well plate with anti-human CD3 antibody at a concentration of 1-5 μg/mL in sterile PBS. Incubate overnight at 4°C or for 2 hours at 37°C. Before use, wash the wells twice with sterile PBS.
- Cell Plating: Seed the PBMCs at a density of 2 x 10⁵ cells per well in the anti-CD3 coated plate.
- **GNE-1858** Treatment: Prepare serial dilutions of **GNE-1858** in complete RPMI medium. A suggested concentration range is from 0.01 μ M to 10 μ M. Add the **GNE-1858** dilutions to the respective wells. Include a DMSO vehicle control.
- Co-stimulation: Add soluble anti-human CD28 antibody to all stimulated wells at a final concentration of 1-2 μg/mL.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours. The incubation time will depend on the desired readout (24 hours for early activation markers, 72 hours for cytokine production).[1][9]

Protocol 2: Analysis of T-Cell Activation Markers by Flow Cytometry

- Cell Harvesting: After 24 hours of incubation, gently resuspend the cells and transfer them to FACS tubes.
- Staining: Stain the cells with fluorescently conjugated antibodies against CD4, CD8, CD69, and CD25 for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing the activation markers CD69 and CD25.

Protocol 3: Measurement of Cytokine Production



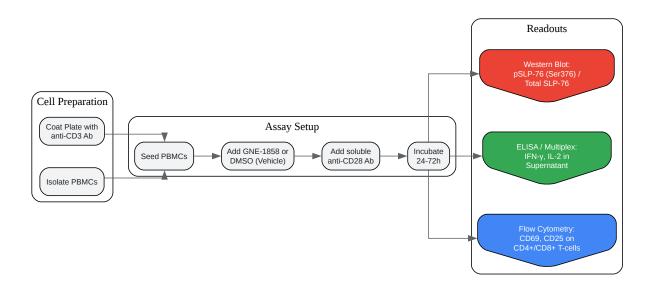
- Supernatant Collection: After 72 hours of incubation, centrifuge the 96-well plate and carefully collect the supernatant from each well.
- Cytokine Quantification: Measure the concentration of IFN-y and IL-2 in the supernatants using ELISA or a multiplex immunoassay kit according to the manufacturer's instructions.

Protocol 4: Assessment of SLP-76 Phosphorylation

- Cell Lysis: After a short incubation period (e.g., 30 minutes to 2 hours) with GNE-1858 and stimulants, harvest the cells and lyse them using an appropriate cell lysis buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody.
 - Develop the blot using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an antibody against total SLP-76 for loading control.
- Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-SLP-76 to total SLP-76.

Visualizations

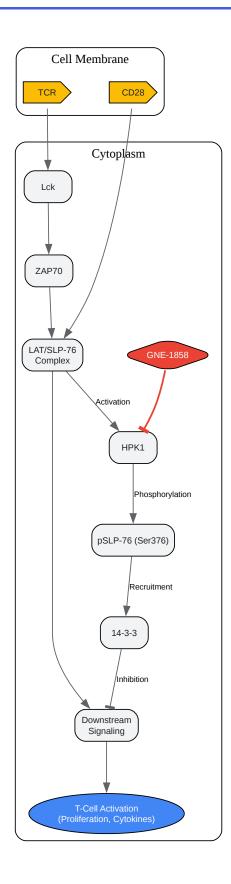




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Caption: Experimental workflow for the in vitro T-cell activation assay with GNE-1858.





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Caption: Simplified HPK1 signaling pathway in T-cell activation and the inhibitory action of GNE-1858.

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